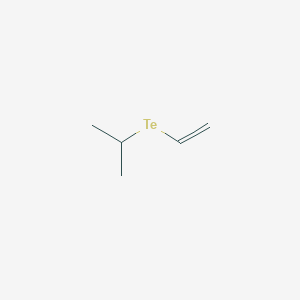
Tellurium, ethenyl-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurium, ethenyl-(1-methylethyl)- is a chemical compound that belongs to the class of organotellurium compounds. It is a colorless liquid with a pungent odor and is used in various scientific research applications.
Scientific Research Applications
Tellurium, ethenyl-(1-methylethyl)- has been used in various scientific research applications. It has been studied for its potential antitumor activity and as a potential therapeutic agent for cancer treatment. It has also been used in the synthesis of organotellurium compounds with potential biological activity.
Mechanism Of Action
The mechanism of action of tellurium, ethenyl-(1-methylethyl)- is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical And Physiological Effects
Tellurium, ethenyl-(1-methylethyl)- has been shown to have both biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to affect the expression of genes involved in the cell cycle and apoptosis.
Advantages And Limitations For Lab Experiments
One of the advantages of using tellurium, ethenyl-(1-methylethyl)- in lab experiments is its potential antitumor activity. It can be used to study the mechanisms of action of other potential antitumor agents. However, one of the limitations of using this compound is its toxicity. It can be harmful if not handled properly and requires proper safety precautions.
Future Directions
There are several future directions for the study of tellurium, ethenyl-(1-methylethyl)-. One area of research is the development of new organotellurium compounds with potential biological activity. Another area of research is the study of the mechanisms of action of tellurium, ethenyl-(1-methylethyl)- and other potential antitumor agents. Additionally, the potential use of this compound in combination with other antitumor agents is an area of interest for future research.
Conclusion:
Tellurium, ethenyl-(1-methylethyl)- is a chemical compound with potential antitumor activity and various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in cancer treatment and the development of new organotellurium compounds.
Synthesis Methods
Tellurium, ethenyl-(1-methylethyl)- can be synthesized by reacting tellurium tetrachloride with isopropenyl magnesium bromide in diethyl ether. The reaction produces the desired compound along with magnesium chloride as a byproduct.
properties
CAS RN |
105442-62-4 |
|---|---|
Product Name |
Tellurium, ethenyl-(1-methylethyl)- |
Molecular Formula |
C5H10Te |
Molecular Weight |
197.7 g/mol |
IUPAC Name |
2-ethenyltellanylpropane |
InChI |
InChI=1S/C5H10Te/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 |
InChI Key |
IYQFFBCHRQIOLR-UHFFFAOYSA-N |
SMILES |
CC(C)[Te]C=C |
Canonical SMILES |
CC(C)[Te]C=C |
Other CAS RN |
105442-62-4 |
synonyms |
2-ethenyltellanylpropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



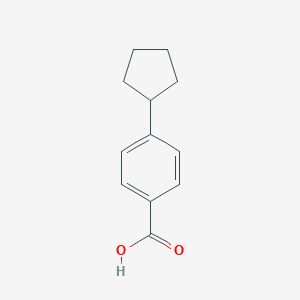
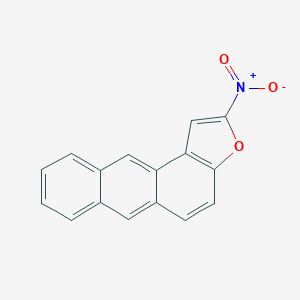
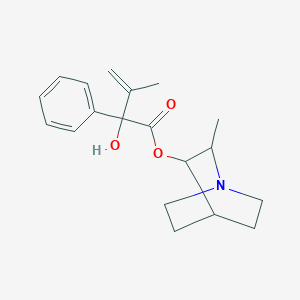
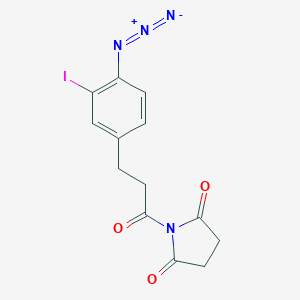
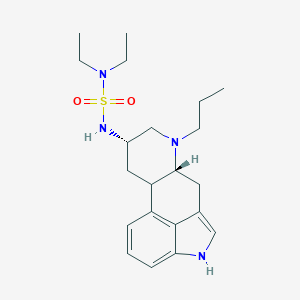
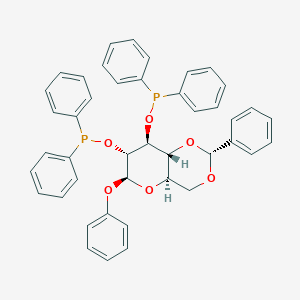
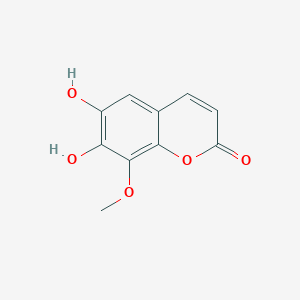
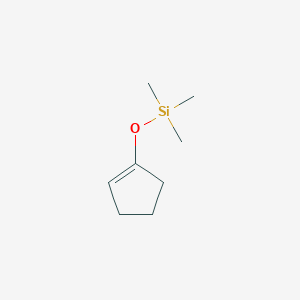

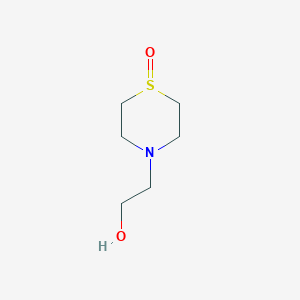
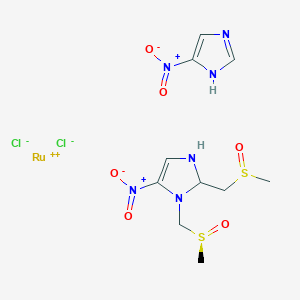
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
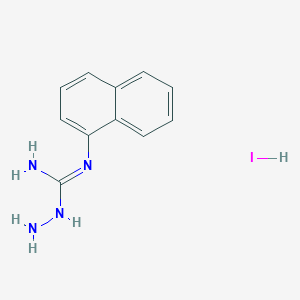
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)